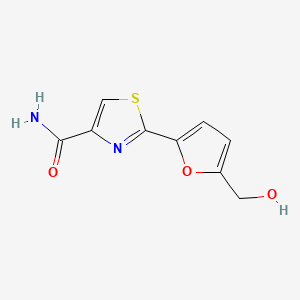
4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is an organic compound that features a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-(hydroxymethyl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to promote the cyclization process.
Another approach involves the use of 5-(hydroxymethyl)furan-2-carboxylic acid as a starting material. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with thiosemicarbazide to form the desired thiazole ring.
Industrial Production Methods
In an industrial setting, the production of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(5-(Carboxy)furan-2-yl)thiazole-4-carboxamide.
Reduction: 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical structure can impart desirable properties.
Wirkmechanismus
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is unique due to the combination of the furan and thiazole rings with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
60084-14-2 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4,12H,3H2,(H2,10,13) |
InChI-Schlüssel |
OQCLZQWTNBBAKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=NC(=CS2)C(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


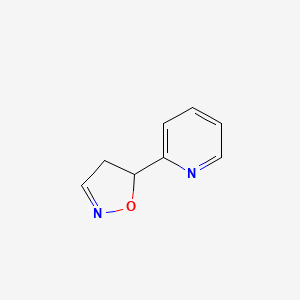
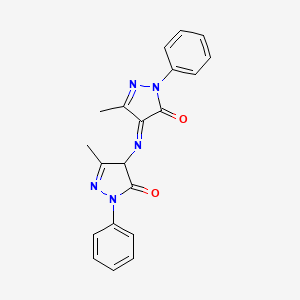
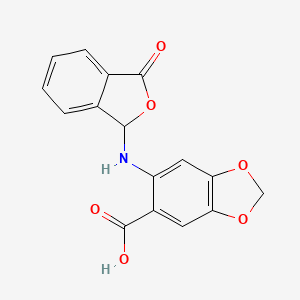
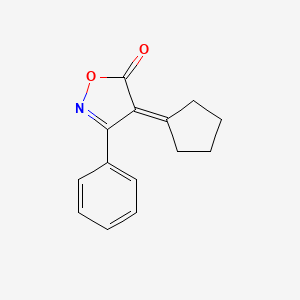
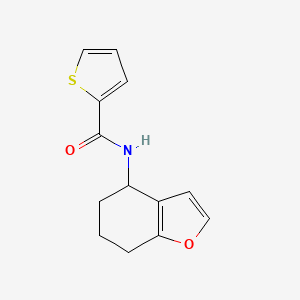
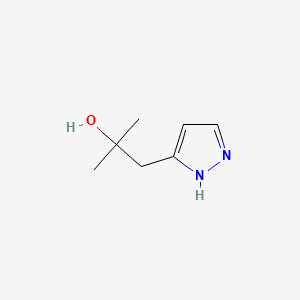
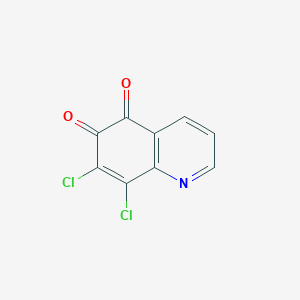
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
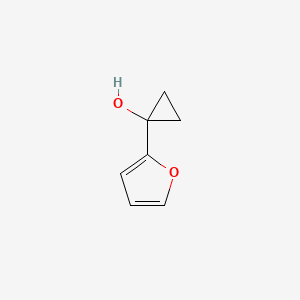
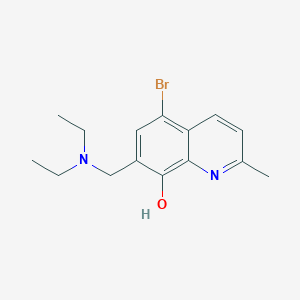


![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
